Antagonist G (TFA)
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Overview
Description
Antagonist G (trifluoroacetate salt) is a neuropeptide antagonist known for its ability to inhibit the binding of vasopressin to rat liver or Swiss 3T3 membranes . It is a synthetic peptide with the formal name L-arginyl-D-tryptophyl-N-methyl-L-phenylalanyl-D-tryptophyl-L-leucyl-L-methioninamide, trifluoroacetate salt . This compound has shown significant potential in cancer research, particularly in inducing apoptosis and reducing tumor growth .
Preparation Methods
The synthesis of Antagonist G (trifluoroacetate salt) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA).
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).
Industrial production methods may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity .
Chemical Reactions Analysis
Antagonist G (trifluoroacetate salt) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Peptide bonds can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and nucleophiles like hydroxylamine . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Antagonist G (trifluoroacetate salt) has a wide range of scientific research applications:
Cancer Research: It induces apoptosis and reduces tumor growth in small cell lung cancer models.
Cell Signaling Studies: It inhibits vasopressin-induced production of inositol phosphate in Swiss 3T3 fibroblasts.
Neuroscience: As a neuropeptide antagonist, it is used to study the role of neuropeptides in various physiological processes.
Pharmacology: It serves as a tool to investigate the mechanisms of action of neuropeptide antagonists and their potential therapeutic applications.
Mechanism of Action
Antagonist G (trifluoroacetate salt) exerts its effects by inhibiting the binding of vasopressin to its receptors on cell membranes . This inhibition prevents the activation of downstream signaling pathways, such as the production of inositol phosphate. Additionally, it induces apoptosis and the production of reactive oxygen species (ROS) in cancer cells, contributing to its anti-tumor effects .
Comparison with Similar Compounds
Antagonist G (trifluoroacetate salt) can be compared with other neuropeptide antagonists, such as:
ATN-161 trifluoroacetate salt: A novel integrin α5β1 antagonist that inhibits angiogenesis and tumor growth.
Substance P antagonists: These compounds inhibit the binding of substance P to its receptors, affecting pain perception and inflammation.
The uniqueness of Antagonist G lies in its specific inhibition of vasopressin binding and its potent anti-tumor activity, which distinguishes it from other neuropeptide antagonists .
Properties
Molecular Formula |
C51H67F3N12O8S |
---|---|
Molecular Weight |
1065.2 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C49H66N12O6S.C2HF3O2/c1-29(2)23-39(45(64)57-38(43(51)62)20-22-68-4)58-46(65)40(25-31-27-55-36-18-10-8-15-33(31)36)59-47(66)42(24-30-13-6-5-7-14-30)61(3)48(67)41(26-32-28-56-37-19-11-9-16-34(32)37)60-44(63)35(50)17-12-21-54-49(52)53;3-2(4,5)1(6)7/h5-11,13-16,18-19,27-29,35,38-42,55-56H,12,17,20-26,50H2,1-4H3,(H2,51,62)(H,57,64)(H,58,65)(H,59,66)(H,60,63)(H4,52,53,54);(H,6,7)/t35-,38-,39-,40+,41+,42-;/m0./s1 |
InChI Key |
GUDATFWCKFMCTO-RGVCNNQFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)N(C)C(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)N(C)C(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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